molecular formula C30H34O7 B13410896 3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate)

3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate)

Cat. No.: B13410896
M. Wt: 506.6 g/mol
InChI Key: SCDVHQXHQOSKCS-QPVVSUSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) is a valuable compound in biomedicine, used for the treatment of various diseases. It exhibits potential as a pharmaceutical intermediate and is involved in the synthesis of drugs targeting specific ailments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) typically involves the protection of hydroxyl groups in galactose followed by benzylation. The process may include the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using benzyl groups to form 3,4,6-Tri-O-benzyl-D-galactopyranose.

    Formation of Methyl Orthoacetate: The protected galactopyranose is then reacted with methyl orthoacetate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally follows similar steps as the laboratory methods, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols .

Scientific Research Applications

3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) exerts its effects involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but lacks the methyl orthoacetate group.

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzylated sugar derivative with similar protective groups.

Uniqueness

3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) is unique due to the presence of the methyl orthoacetate group, which provides distinct chemical properties and reactivity compared to other benzylated sugar derivatives.

Properties

Molecular Formula

C30H34O7

Molecular Weight

506.6 g/mol

IUPAC Name

(3aR,5R,6S,7S,7aR)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran

InChI

InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26+,27+,28-,29-,30?/m1/s1

InChI Key

SCDVHQXHQOSKCS-QPVVSUSVSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC

Canonical SMILES

CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.